molecular formula C19H16BrNO3 B11295269 4-[({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid

4-[({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid

Cat. No.: B11295269
M. Wt: 386.2 g/mol
InChI Key: AQPKBPKFIRLWLZ-UHFFFAOYSA-N
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Description

4-[({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid is an organic compound that features a furan ring substituted with a bromophenyl group and an aminomethylbenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid typically involves multiple steps, starting with the preparation of 5-(4-bromophenyl)furan-2-carbaldehyde. This intermediate can be synthesized via the bromination of phenylfuran derivatives . The subsequent steps involve the formation of the aminomethylbenzoic acid moiety through reactions such as reductive amination and coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while substitution of the bromine atom can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 4-[({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and bromophenyl group can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Biological Activity

4-[({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid is a complex organic compound characterized by its unique structural features, including a benzoic acid moiety, a furan derivative, and a bromophenyl group. This compound's molecular formula is C19H16BrNO3C_{19}H_{16}BrNO_3 with a molecular weight of approximately 386.2 g/mol. The presence of multiple functional groups suggests significant potential for biological activity, particularly in the context of enzyme inhibition and anticancer properties.

Structural Characteristics

The structural complexity of this compound allows for various interactions with biological targets. The furan ring facilitates electrophilic aromatic substitutions, especially at the 5-position, which can be crucial for its biological activity. The bromophenyl group may also enhance the compound's reactivity and interaction profiles with target proteins.

Enzyme Inhibition

Research indicates that derivatives of compounds similar to this compound have shown promise as inhibitors for human sirtuin 2 (SIRT2), an enzyme implicated in cancer and neurodegenerative diseases. In vitro studies have demonstrated that related furan compounds can effectively inhibit SIRT2 activity, suggesting that this compound may exhibit comparable properties .

Anticancer Properties

In vitro studies on related compounds have indicated their effectiveness against specific cancer cell lines. For instance, compounds with similar structural features have been observed to induce apoptosis in cancer cells and inhibit cell proliferation . The potential anticancer activity of this compound warrants further investigation.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities and modes of interaction between this compound and target proteins such as SIRT2. These studies suggest that this compound may bind effectively to the active sites of these proteins, providing insights into its mechanism of action .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound Name Structural Features Biological Activity
5-(4-Bromophenyl)furan-2-carboxylic acidSimilar furan and bromophenyl groupsPotential anti-cancer activity
4-(5-Methylfuran-2-yl)benzoic acidContains a methyl group on furanAntimicrobial properties
4-[({[5-(Phenyl)furan-2-yl]methyl}amino)methyl]benzoic acidVariation in phenyl substitutionSIRT2 inhibition
N-(4-Bromophenyl)-N'-(furan-2-ylmethyl)ureaUrea linkage instead of carboxylic acidAntitumor effects

This comparative analysis highlights the unique aspects of this compound, particularly its specific combination of functional groups that may confer distinct biological activities not observed in other derivatives .

Case Studies and Research Findings

Recent research has focused on synthesizing and evaluating various derivatives of furan-containing compounds for their biological activities. For example, studies have shown that certain furan derivatives exhibit potent antimicrobial properties and can inhibit key enzymes involved in metabolic pathways . These findings suggest that further exploration into the biological activity of this compound could yield valuable insights into its therapeutic potential.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-[({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid and its derivatives?

  • Methodology : The compound can be synthesized via Hantzsch-Involved Reductive Amination (HIRA), as demonstrated for structurally similar furan-containing benzoic acid derivatives. Key steps include:

  • Coupling 5-(4-bromophenyl)furan-2-carbaldehyde with a benzylamine derivative.
  • Reductive amination using NaBH₃CN or NaBH�es4 to form the secondary amine linkage.
  • Hydrolysis of ester-protected intermediates (e.g., ethyl benzoate) to yield the free carboxylic acid .
    • Characterization : Post-synthesis, purity is confirmed via HPLC (>95%), and structural validation employs ¹H/¹³C-NMR (e.g., aromatic protons at δ 7.17–8.00 ppm) and HRMS (e.g., [M+H]⁺ ion matching calculated m/z) .

Q. How can the structural and electronic properties of this compound be experimentally characterized?

  • X-ray crystallography : Resolve bond angles and dihedral angles between the furan, bromophenyl, and benzoic acid moieties. For example, monoclinic crystal systems (e.g., P2₁/c) are typical for brominated furan derivatives, with unit cell parameters such as a = 11.410 Å, b = 7.951 Å, and β = 99.4° .
  • Spectroscopy :

  • FTIR : Identify carbonyl (C=O) stretching at ~1670 cm⁻¹ and NH bending at ~1580 cm⁻¹.
  • UV-Vis : Detect π→π* transitions in the furan and aromatic systems (λmax ~270–310 nm) .

Q. What functional groups in this compound are critical for its reactivity in biological or material science applications?

  • Key Groups :

  • Benzoic acid : Enables hydrogen bonding or salt-bridge formation with biological targets (e.g., enzymes).
  • Bromophenyl : Enhances lipophilicity and influences π-π stacking in material matrices.
  • Secondary amine : Acts as a proton donor/acceptor, crucial for pH-dependent solubility .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets like Sirtuin 2 (SIRT2)?

  • Approach :

  • Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of SIRT2 (PDB: 3ZGV).
  • Prioritize the bromophenyl-furan moiety for hydrophobic pocket interactions and the benzoic acid for polar contacts with catalytic residues (e.g., His187).
  • Validate predictions with MD simulations (e.g., GROMACS) to assess binding stability over 100 ns .
    • Data Contradictions : Discrepancies between in silico predictions and experimental IC₅₀ values may arise from solvent effects or protein flexibility, necessitating free-energy perturbation (FEP) calculations .

Q. What strategies resolve conflicting data in the compound’s biological activity across different assay systems?

  • Case Study : If antiviral activity (e.g., against enveloped viruses) is observed in plaque reduction assays but not in cell viability assays:

  • Troubleshooting :
  • Verify assay conditions (e.g., pH stability of the benzoic acid group).
  • Test metabolite formation (e.g., via LC-MS) to rule out degradation.
  • Use orthogonal methods (e.g., SPR) to confirm target engagement .

Q. How can the compound’s solid-state stability be optimized for long-term storage?

  • Methodology :

  • Conduct accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months).
  • Monitor degradation via DSC (melting point shifts) and XRD (amorphous/crystalline phase changes).
  • Stabilize using excipients like polyvinylpyrrolidone (PVP) to inhibit hygroscopicity .

Q. What analytical challenges arise in quantifying trace impurities in synthesized batches?

  • Challenges :

  • Co-elution of structurally similar byproducts (e.g., dehalogenated derivatives) in HPLC.
    • Solutions :
  • Employ HPLC-MS/MS with a C18 column (gradient: 0.1% formic acid in acetonitrile/water).
  • Use 2D-NMR (e.g., HSQC) to resolve overlapping signals from regioisomers .

Properties

Molecular Formula

C19H16BrNO3

Molecular Weight

386.2 g/mol

IUPAC Name

4-[[[5-(4-bromophenyl)furan-2-yl]methylamino]methyl]benzoic acid

InChI

InChI=1S/C19H16BrNO3/c20-16-7-5-14(6-8-16)18-10-9-17(24-18)12-21-11-13-1-3-15(4-2-13)19(22)23/h1-10,21H,11-12H2,(H,22,23)

InChI Key

AQPKBPKFIRLWLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCC2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)O

Origin of Product

United States

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